Ácido 5-metiltetrahidrofólico sal disódica

Descripción general

Descripción

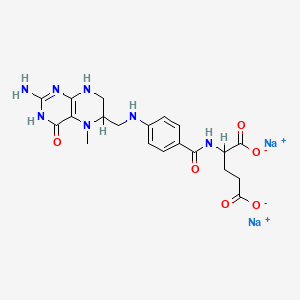

5-Methyltetrahydrofolic acid disodium salt is a useful research compound. Its molecular formula is C20H23N7Na2O6 and its molecular weight is 503.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Methyltetrahydrofolic acid disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyltetrahydrofolic acid disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis integral de la sal disódica del ácido 5-metiltetrahidrofólico (DTXSID4046814)

La sal disódica del ácido 5-metiltetrahidrofólico, también conocida como DTXSID4046814, es una forma biológicamente activa del ácido fólico que juega un papel crucial en varios procesos biológicos. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en la investigación científica, cada una de las cuales se presenta en una sección separada como se solicitó.

Síntesis y reparación del ADN: El ácido 5-metiltetrahidrofólico es esencial para la síntesis y reparación del ADN. Proporciona grupos metilo para la metilación del ADN, lo cual es crucial para la protección de la integridad del ADN y la regulación de la expresión génica. Esta aplicación es vital en áreas de investigación centradas en trastornos genéticos y cáncer, donde los mecanismos de síntesis y reparación del ADN son de particular interés.

Reacciones de metilación: El compuesto sirve como donante de grupos metilo en varias reacciones de metilación, incluida la síntesis de neurotransmisores y fosfolípidos. Esto es particularmente importante en la investigación en neurociencia, donde la metilación juega un papel en la comunicación de las células nerviosas y la función cerebral.

Metabolismo de la homocisteína: El ácido 5-metiltetrahidrofólico participa en la conversión de la homocisteína a metionina, un aminoácido esencial. Este proceso es significativo en la investigación cardiovascular, ya que los niveles elevados de homocisteína se asocian con un mayor riesgo de enfermedades cardiovasculares.

Desarrollo del tubo neural: La disponibilidad de ácido 5-metiltetrahidrofólico es crítica para el cierre adecuado del tubo neural durante el desarrollo embrionario. La investigación sobre defectos del tubo neural, como la espina bífida, a menudo utiliza este compuesto para comprender y potencialmente prevenir estas afecciones.

Síntesis de óxido nítrico: Este compuesto se ha utilizado para restaurar la actividad generadora de óxido nítrico en casos de hipercolesterolemia familiar o hiperhomocisteinemia. Ayuda a reducir los niveles de homocisteína y mejorar la función endotelial vascular, lo que lo convierte en una herramienta valiosa en la investigación de biología vascular.

Cofactor enzimático: Como cofactor, el ácido 5-metiltetrahidrofólico participa en varias reacciones enzimáticas. Se utiliza particularmente en estudios de enzimas como la 5-metil-THF-homocisteína S-metiltransferasa, que son cruciales para el metabolismo de los aminoácidos y la función celular general.

Fabricación de kits de diagnóstico: Debido a su estabilidad y actividad biológica, la sal disódica del ácido 5-metiltetrahidrofólico es adecuada para la fabricación de kits de diagnóstico y reactivos. Esta aplicación es esencial en el desarrollo de diagnósticos médicos y monitoreo terapéutico.

Investigación sobre suplementos nutricionales: El ácido 5-metiltetrahidrofólico es la forma más activa de folato que se encuentra en el cuerpo y se utiliza a menudo en la investigación sobre suplementos nutricionales. Los estudios que involucran este compuesto tienen como objetivo abordar las deficiencias y explorar los beneficios de la suplementación en diversas poblaciones.

Cada una de estas aplicaciones demuestra la versatilidad e importancia de la sal disódica del ácido 5-metiltetrahidrofólico en la investigación científica, contribuyendo a los avances en salud y medicina .

Mecanismo De Acción

Target of Action

The primary target of 5-Methyltetrahydrofolic acid disodium salt is the enzyme 5-methyl-THF-homocysteine S-methyltransferase . This enzyme plays a crucial role in the regeneration of methionine from homocysteine .

Mode of Action

5-Methyltetrahydrofolic acid disodium salt acts as both a cofactor and substrate in the regeneration of methionine from homocysteine . It interacts with its target enzyme, 5-methyl-THF-homocysteine S-methyltransferase, to facilitate this biochemical reaction .

Biochemical Pathways

The compound is involved in the one-carbon metabolism pathway . In this pathway, it participates in the remethylation of homocysteine to methionine . This process is vital as it provides essential methyl groups for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability.

Result of Action

The action of 5-Methyltetrahydrofolic acid disodium salt results in the regeneration of methionine from homocysteine . This process is essential for the synthesis of SAM, which is a universal methyl donor . Therefore, the compound’s action has significant molecular and cellular effects, particularly in processes requiring methylation.

Action Environment

It is known that the compound should be stored at a temperature of -20°c , suggesting that temperature could affect its stability.

Análisis Bioquímico

Biochemical Properties

5-Methyltetrahydrofolic acid disodium salt acts as both a cofactor and a substrate in the regeneration of methionine from homocysteine through the action of 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase . This enzyme catalyzes the transfer of a methyl group from 5-Methyltetrahydrofolic acid disodium salt to homocysteine, converting it into methionine, an essential amino acid . This reaction is crucial for maintaining the methylation cycle, which is involved in numerous biochemical processes, including DNA methylation and protein synthesis .

Cellular Effects

5-Methyltetrahydrofolic acid disodium salt has significant effects on various cell types and cellular processes. It influences cell function by participating in the synthesis of nucleotides, which are the building blocks of DNA and RNA . This compound also affects cell signaling pathways and gene expression by providing methyl groups for methylation reactions . Additionally, 5-Methyltetrahydrofolic acid disodium salt plays a role in cellular metabolism by acting as a coenzyme in the one-carbon metabolism pathway, which is essential for the synthesis of purines and thymidylate .

Molecular Mechanism

The primary mechanism of action of 5-Methyltetrahydrofolic acid disodium salt is through the donation of its methyl group in various methylation reactions . In the conversion of homocysteine to methionine, the methyl group from 5-Methyltetrahydrofolic acid disodium salt is transferred to homocysteine, regenerating methionine . This process is facilitated by the enzyme 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase . The regenerated methionine can then be used for protein synthesis or further converted into S-adenosylmethionine, a universal methyl donor involved in numerous methylation reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyltetrahydrofolic acid disodium salt can change over time due to its stability and degradation properties . This compound is stable at room temperature but should be stored at -20°C to maintain its potency . Long-term studies have shown that 5-Methyltetrahydrofolic acid disodium salt can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include maintaining DNA synthesis and repair, supporting cell division, and regulating gene expression .

Dosage Effects in Animal Models

The effects of 5-Methyltetrahydrofolic acid disodium salt vary with different dosages in animal models . At low to moderate doses, this compound supports normal cellular function and development . At high doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential oxidative stress . Studies have shown that there is a threshold effect, where the benefits of 5-Methyltetrahydrofolic acid disodium salt are maximized at optimal doses, but adverse effects occur at higher concentrations .

Metabolic Pathways

5-Methyltetrahydrofolic acid disodium salt is involved in the one-carbon metabolism pathway, where it acts as a cofactor and methyl donor . This pathway is essential for the synthesis of nucleotides and amino acids, as well as for the methylation of DNA, proteins, and lipids . The compound interacts with enzymes such as methylenetetrahydrofolate reductase and 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase, which facilitate the transfer of methyl groups and the regeneration of methionine from homocysteine .

Transport and Distribution

Within cells and tissues, 5-Methyltetrahydrofolic acid disodium salt is transported and distributed through specific transporters and binding proteins . These include folate receptors and reduced folate carriers, which facilitate the uptake and distribution of the compound to various cellular compartments . The bioavailability of 5-Methyltetrahydrofolic acid disodium salt is comparable to other forms of folate, ensuring its effective utilization in biochemical processes .

Subcellular Localization

5-Methyltetrahydrofolic acid disodium salt is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it participates in different biochemical reactions depending on its subcellular environment . Targeting signals and post-translational modifications may direct 5-Methyltetrahydrofolic acid disodium salt to specific organelles, where it can exert its effects on DNA synthesis, repair, and methylation .

Propiedades

IUPAC Name |

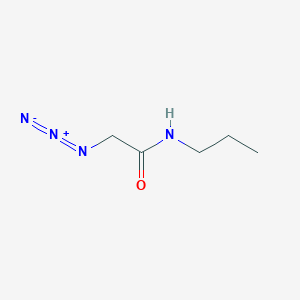

disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIWVYLOTHCGRV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7Na2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046814 | |

| Record name | Disodium 5-methyltetrahydrofolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68792-52-9 | |

| Record name | Disodium 5-methyltetrahydrofolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B1489536.png)

![Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1489537.png)

![Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine](/img/structure/B1489540.png)

![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)

![N-(2-aminoethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1489549.png)

![[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine](/img/structure/B1489552.png)